molecular formula C14H19BrO3 B14771842 2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane

Katalognummer: B14771842
Molekulargewicht: 315.20 g/mol
InChI-Schlüssel: UKWPGHINYZBXMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane is an organic compound with a complex structure that includes a bromine atom, a butoxy group, and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-butoxy-5-methylphenol with a suitable dioxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through mechanisms such as enzyme inhibition or receptor modulation, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-butoxy-5-methylphenylboronic acid
  • 3-Bromo-2-butoxy-5-methylphenylmethanol

Uniqueness

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H19BrO3

Molekulargewicht

315.20 g/mol

IUPAC-Name

2-(3-bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C14H19BrO3/c1-3-4-5-16-13-11(14-17-6-7-18-14)8-10(2)9-12(13)15/h8-9,14H,3-7H2,1-2H3

InChI-Schlüssel

UKWPGHINYZBXMB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C=C(C=C1Br)C)C2OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.